

# Spectroscopic Profile of 3-Methoxy-5-(2-phenylethyl)phenol: A Technical Guide

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Compound of Interest		
Compound Name:	3-Methoxy-5-(2-	
	phenylethyl)phenol	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-5-(2-phenylethyl)phenol**, a phenolic compound of interest to researchers in drug development and natural product chemistry. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

## **Spectroscopic Data Summary**

The spectroscopic data for **3-Methoxy-5-(2-phenylethyl)phenol** (CAS No: 17635-59-5, Molecular Formula: C<sub>15</sub>H<sub>16</sub>O<sub>2</sub>) are presented below. This compound is also known by other names including 3-O-Methyldihydropinosylvin and 5-Methoxy-bibenzyl-3-ol.[1]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			



<sup>13</sup>C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm	Assignment
Specific peak data not available in search	
results, but spectra are noted as available in	
databases.[1][2]	

Note: Detailed peak lists and coupling constants for <sup>1</sup>H and <sup>13</sup>C NMR were not fully available in the initial search. The availability of NMR spectra is indicated in chemical databases, suggesting the data exists within specialized resources.[1][2]

Infrared (IR) Spectroscopy

14/		/ 1\
Wavenum	ber (	(cm-+)

#### **Description of Absorption**

Specific peak data not available in search results, but a Vapor Phase IR Spectrum is noted as available.[1]

Note: A vapor phase IR spectrum is available for this compound, which would provide characteristic vibrational frequencies for its functional groups.[1]

Mass Spectrometry (MS)

m/z Ratio	Relative Intensity (%)	Fragmentation
Specific fragmentation data not		
available in search results, but		
a GC-MS spectrum is noted as		
available.[1]		

Note: A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, which would provide information on the molecular weight and fragmentation pattern of the molecule.[1]

# **Experimental Protocols**



Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data are crucial for reproducibility. While specific protocols for **3-Methoxy-5-(2-phenylethyl)phenol** were not explicitly found, the following are generalized methodologies for the analysis of phenolic compounds.

## **NMR Spectroscopy**

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

#### <sup>1</sup>H NMR Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Typically 0-12 ppm.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.

#### <sup>13</sup>C NMR Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
- Spectral Width: Typically 0-220 ppm.
- Number of Scans: 1024 or more scans due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-10 seconds.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.



Alternatively, a thin film can be cast from a volatile solvent. For vapor phase IR, the sample is heated to produce a vapor in the IR beam path.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

#### Parameters:

- Spectral Range: Typically 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol). Derivatization may be employed to increase the volatility of the phenolic hydroxyl group, for instance, by silylation.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

#### GC Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: Typically 250-280 °C.
- Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 50 °C and ramping up to 300 °C.
- Carrier Gas: Helium at a constant flow rate.

#### MS Parameters:

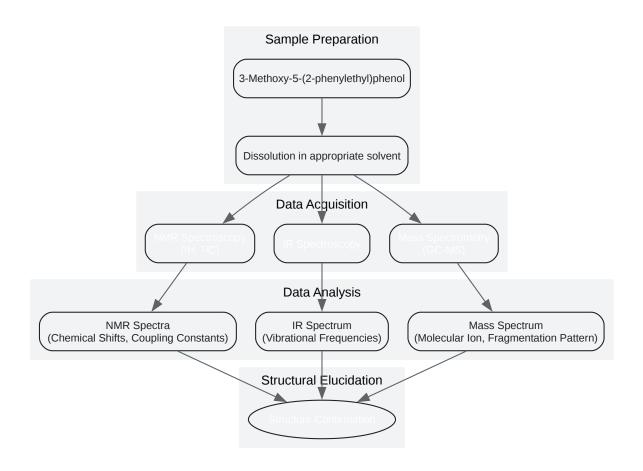
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Typically scanned from m/z 40 to 550.
- Ion Source Temperature: 230 °C.



• Quadrupole Temperature: 150 °C.

## **Logical Workflow**

The general workflow for obtaining and analyzing spectroscopic data for a compound like **3-Methoxy-5-(2-phenylethyl)phenol** is outlined in the diagram below.



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Spectroscopic Analysis Workflow



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### References

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